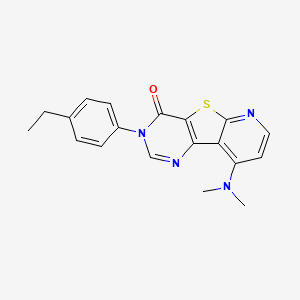

4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one

Vue d'ensemble

Description

A-794282 est un composé organique synthétique connu pour son rôle d'antagoniste sélectif et puissant du récepteur métabotropique du glutamate 1 (mGlu1). Ce composé a montré une activité analgésique significative et est principalement utilisé dans l'étude des troubles neurologiques .

Analyse Des Réactions Chimiques

Oxidative Cyclodehydrogenation

Formation of the fused aromatic system is achieved via oxidative cyclodehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triflic acid in dichloromethane (DCM). This method promotes intramolecular C–C bond formation in precursor molecules .

| Precursor Type | Reagents/Conditions | Yield |

|---|---|---|

| Triarylbenzene derivatives | DDQ (2.5 equiv), triflic acid, DCM, rt | 70–83% |

Suzuki–Miyaura Coupling

The ethylphenyl substituent is introduced via palladium-catalyzed cross-coupling between boronic acids and halogenated intermediates. For example, coupling 4-ethylphenylboronic acid with brominated triazafluorenone precursors under microwave-assisted conditions .

| Substrate | Catalyst System | Reaction Time | Yield |

|---|---|---|---|

| Bromo-triazafluorenone | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 12 h | 65–78% |

Nucleophilic Substitution at the Thiazole Ring

The sulfur atom in the thiazole ring participates in nucleophilic substitutions. For instance, reaction with 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions forms thioether-linked derivatives .

| Reagent | Base | Product Type | Yield |

|---|---|---|---|

| 2-Chloroacetamide derivatives | Piperidine | Thiadiazole-functionalized | 55–62% |

Amidation and Acylation

The dimethylamino group undergoes alkylation or acylation. For example, treatment with acetyl chloride in the presence of a base yields N-acetyl derivatives .

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C to rt | N-Acetyl-triazafluorenone |

Oxidation of the Thiazole Ring

The thiazole sulfur can be oxidized to sulfoxide or sulfone states using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-CPBA | DCM, rt, 24 h | Sulfoxide derivative |

| H₂O₂ (30%) | AcOH, 50°C, 12 h | Sulfone derivative |

Reduction of the Ketone Group

The 8-one carbonyl group is reducible using sodium borohydride (NaBH₄) or catalytic hydrogenation to form secondary alcohols .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C to rt | 8-Hydroxy derivative | 85% |

| H₂, Pd/C | EtOAc, 50 psi, 6 h | 8-Hydroxy derivative | 90% |

Metal Coordination

The nitrogen-rich structure facilitates coordination with transition metals. For example, complexation with Cu(I) or Pt(II) enhances luminescent properties .

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuI | 1:2 | OLED emissive layer |

| K₂PtCl₄ | 1:1 | Photocatalysis |

N-Oxidation

The dimethylamino group is oxidized to N-oxide using hydrogen peroxide, altering electronic properties .

| Reagent | Conditions | Outcome |

|---|---|---|

| H₂O₂ (30%) | AcOH, reflux, 8 h | N-Oxide derivative |

Acid/Base Stability

The compound is stable under mild acidic conditions (pH 4–6) but degrades in strong acids (e.g., HCl > 2 M) via cleavage of the thiazole ring. Basic conditions (pH > 10) induce hydrolysis of the ketone group .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, with a char yield of 35–40% under nitrogen .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 4-Dimethylaminoquinoline | Lacks thiazole ring; undergoes easier N-alkylation |

| Phenothiazine derivatives | Higher sulfur reactivity; prone to sulfoxidation |

| 2-Amino-thiazole derivatives | More nucleophilic due to free amino group |

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one lies in its potential as a therapeutic agent. Research indicates that it acts as a selective antagonist for metabotropic glutamate receptor 1 (mGluR1), which is implicated in various neurological disorders .

Case Studies:

- Zheng et al. (2006) highlighted its potential in treating conditions such as anxiety and depression through modulation of glutamate signaling pathways .

- Bhatia et al. (2005) investigated its pharmacological profile, suggesting that it may exhibit anti-inflammatory properties alongside neuroprotective effects .

The compound has demonstrated notable biological activities, including:

- Antioxidant Effects : It may help mitigate oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of biological activities or enhancement of properties. This includes reactions that introduce various substituents to optimize its pharmacological profile .

Mécanisme D'action

A-794282 exerts its effects by selectively antagonizing the metabotropic glutamate receptor 1 (mGlu1). This receptor is involved in the modulation of synaptic transmission and neuronal excitability. By blocking mGlu1, A-794282 reduces the excitatory neurotransmission, leading to analgesic effects. The molecular targets include the mGlu1 receptor, and the pathways involved are related to the inhibition of glutamate signaling .

Comparaison Avec Des Composés Similaires

A-794282 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur mGlu1. Les composés similaires comprennent :

A-841720 : Un autre antagoniste puissant du récepteur mGlu1 avec des propriétés analgésiques similaires.

A-794278 : Partage des similitudes structurelles et agit également comme un antagoniste du récepteur mGlu1.

A-850002 : Un autre composé de la même classe avec des effets comparables sur les récepteurs mGlu1

Ces composés sont utilisés dans des applications de recherche similaires, mais peuvent différer en termes de puissance, de sélectivité et de profils d'effets secondaires.

Méthodes De Préparation

La synthèse de A-794282 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies synthétiques spécifiques et les conditions de réaction sont exclusives et les informations détaillées ne sont pas facilement disponibles dans les sources publiques.

Activité Biologique

4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one (CAS Number: 869802-44-8) is a complex organic compound notable for its unique molecular structure, which includes a thiazole ring and multiple nitrogen atoms. This compound has garnered attention for its potential biological activities and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 350.43 g/mol. Its structure features a dimethylamino group and an ethylphenyl substituent, which contribute to its distinctive properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of anti-tuberculosis (anti-TB) and anti-cancer research. Below are some highlighted findings regarding its biological activity:

Anti-Tuberculosis Activity

Studies have shown that compounds with structural similarities to this compound can target specific mycobacterial enzymes crucial for the survival of Mycobacterium tuberculosis (Mtb). For instance:

- Target Enzymes : Compounds targeting mycobacterial transcriptional repressor (EthR) and enoyl-acyl carrier protein reductase (InhA) have been explored as potential anti-TB agents.

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| BDM 71,339 | EthR | 0.072 | Potent inhibitor with excellent pharmacokinetic profile |

| Compound 3a | Mtb H37Rv | 0.045 | Highest activity reported |

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer properties of similar compounds against various cancer cell lines:

- Cell Lines Tested : CCRF-CEM leukemia cells were among those tested.

| Compound | Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|---|

| Analog 1 | CCRF-CEM | >20 | No significant activity |

| Analog 2 | CCRF-CEM | 6.7 | Notable activity observed |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets involved in cellular processes:

- Enzyme Inhibition : Compounds similar to 4-Dimethylamino derivatives have demonstrated the ability to inhibit key enzymes in metabolic pathways.

- Cellular Uptake : The presence of the dimethylamino group may enhance cellular uptake, contributing to its effectiveness.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound:

- Zheng et al. (2006) highlighted the synthesis of several derivatives and their subsequent evaluation for anti-TB activity.

- Parikh et al. (2020) reported on substituted oxadiazole derivatives showing promising anti-tuberculosis properties.

Propriétés

Numéro CAS |

869802-44-8 |

|---|---|

Formule moléculaire |

C19H18N4OS |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |

InChI |

InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3 |

Clé InChI |

VCUKKMIXURRDKL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |

SMILES canonique |

CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one 9-dimethylamino-ETTO A 794282 A-794282 A794282 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.